(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Unique Ingredient Identifier (UNII) 21904A5386 is known as Lefamulin. Lefamulin is a pleuromutilin antibiotic used primarily for the treatment of community-acquired bacterial pneumonia. It is a semi-synthetic derivative of pleuromutilin, a natural antibiotic produced by the fungus Pleurotus mutilus .
Preparation Methods
Lefamulin is synthesized through a series of chemical reactions starting from ®-(+)-3-cyclohexenecarboxylic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. Industrial production methods for Lefamulin typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Lefamulin undergoes various chemical reactions, including:
Oxidation: Lefamulin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Lefamulin, potentially altering its biological activity.
Substitution: Lefamulin can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lefamulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study pleuromutilin derivatives and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential to combat antibiotic-resistant bacteria.
Medicine: Primarily used to treat community-acquired bacterial pneumonia, with ongoing research into its efficacy against other bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotics and related compounds
Mechanism of Action
Lefamulin exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome’s 50S subunit, preventing the correct positioning of transfer RNA and thus inhibiting the formation of peptide bonds. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Lefamulin is unique among pleuromutilin antibiotics due to its semi-synthetic nature and its specific binding mechanism. Similar compounds include:
Retapamulin: Another pleuromutilin antibiotic used topically for skin infections.
Tiamulin: Used in veterinary medicine to treat respiratory infections in animals.
Valnemulin: Also used in veterinary medicine, particularly for swine dysentery.
Lefamulin’s uniqueness lies in its systemic use for treating human bacterial infections, particularly pneumonia, and its novel mechanism of action that targets resistant bacteria .
Properties
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIXBKIJXZQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.